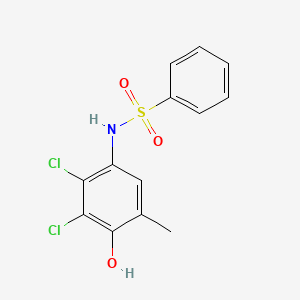

Benzenesulfonamide, N-(2,3-dichloro-4-hydroxy-5-methylphenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzenesulfonamides are a class of organic compounds containing a sulfonamide group (–SO₂NH₂) attached to a benzene ring. The compound , N-(2,3-dichloro-4-hydroxy-5-methylphenyl)-benzenesulfonamide , combines a sulfonamide moiety with a substituted phenyl ring. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves introducing the sulfonamide group onto the phenyl ring. While specific synthetic routes may vary, one common approach is through nucleophilic substitution reactions. For example:

Chlorination: Start with 2,3-dichloro-4-hydroxy-5-methylphenol (a precursor). React it with chlorosulfonic acid to form the benzenesulfonamide derivative.

Hydroxylation: Introduce the hydroxyl group at the desired position using appropriate reagents.

Industrial Production:: Industrial-scale production typically employs efficient and scalable methods to yield the desired compound. Optimization of reaction conditions, catalysts, and purification steps ensures cost-effective production.

Chemical Reactions Analysis

Reactions::

Oxidation: The hydroxyl group can undergo oxidation to form a ketone or other functional groups.

Reduction: Reduction of the nitro group (if present) or other substituents.

Substitution: Substitution reactions at the chlorinated positions.

Acid-Base Reactions: Interaction with bases or acids due to the sulfonamide group.

Chlorosulfonic Acid: For sulfonation.

Hydroxylating Agents: To introduce the hydroxyl group.

Reduction Agents: Such as hydrogen gas or metal hydrides.

Major Products:: The primary product is the target compound itself, N-(2,3-dichloro-4-hydroxy-5-methylphenyl)-benzenesulfonamide.

Scientific Research Applications

This compound finds applications in various fields:

Mechanism of Action

The compound likely exerts its effects through CA IX inhibition. CA IX overexpression occurs in solid tumors, making it an attractive target. Inhibition of CA IX disrupts pH regulation and metabolism in tumor cells, affecting their growth and survival.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, it’s essential to compare this compound’s structure, properties, and selectivity against other sulfonamides. Researchers often explore related analogs to understand structure-activity relationships.

Remember that this compound’s unique features lie in its specific chlorination pattern, hydroxylation, and CA IX selectivity. Further research can provide additional insights into its distinctiveness.

Biological Activity

Benzenesulfonamide, N-(2,3-dichloro-4-hydroxy-5-methylphenyl)-, is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of carbonic anhydrase IX (CA IX). This enzyme is often overexpressed in various solid tumors, making it a target for cancer therapy. The inhibition of CA IX disrupts the pH regulation and metabolic processes in tumor cells, which can hinder their growth and survival.

Chemical Structure and Properties

The molecular formula of N-(2,3-dichloro-4-hydroxy-5-methylphenyl)-benzenesulfonamide is C₁₃H₁₁Cl₂N₁O₃S, with a molecular weight of approximately 332.2 g/mol. The compound features a sulfonamide group (–SO₂NH₂) attached to a benzene ring that is further substituted with dichloro and hydroxy groups as well as a methyl group. This unique structural arrangement contributes to its biological activity.

N-(2,3-dichloro-4-hydroxy-5-methylphenyl)-benzenesulfonamide exhibits its biological effects through the following mechanisms:

- Inhibition of Carbonic Anhydrase IX (CA IX) : The compound selectively inhibits CA IX, which is crucial for maintaining acid-base balance in tumor cells. This inhibition can lead to altered cellular metabolism and reduced tumor viability.

- Potential Interaction with Other Biological Targets : The structural characteristics may enable interactions with various enzymes or receptors involved in tumor metabolism, warranting further pharmacological investigation.

Biological Activity Studies

Recent studies have evaluated the biological activity of benzenesulfonamide derivatives using various experimental models. One notable study investigated the effects of benzenesulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. The findings indicated that certain derivatives could significantly alter cardiovascular parameters .

Key Findings from the Study:

-

Experimental Design : The study utilized an isolated rat heart model to assess the impact of benzenesulfonamide and its derivatives on perfusion pressure and coronary resistance.

Group Compound Dose (nM) I Control Krebs-Henseleit solution only II Benzenesulfonamide 0.001 III 2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide 0.001 IV 2-Hydrazinocarbonyl-benzenesulfonamide 0.001 V 4-(2-Amino-ethyl)-benzenesulfonamide 0.001 VI 4-[3-(4-nitro-phenyl)-ureido]-benzenesulfonamide 0.001 - Results : The study revealed that the compound 4-(2-amino-ethyl)-benzenesulfonamide significantly decreased perfusion pressure compared to other tested compounds, indicating its potential efficacy in modulating cardiovascular function .

Comparative Analysis with Related Compounds

The uniqueness of N-(2,3-dichloro-4-hydroxy-5-methylphenyl)-benzenesulfonamide can be highlighted by comparing it with other structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzenesulfonamide | General structure with –SO₂NH₂ | Basic sulfonamide framework |

| N-(2-hydroxy-5-methylphenyl)-benzenesulfonamide | Hydroxyl substitution without chlorination | Lacks dichloro substituents |

| 2,5-Dichloro-4-hydroxy-N,N-dimethylbenzenesulfonamide | Dimethyl substitution on nitrogen | Different methylation pattern |

| N-(4-chlorophenyl)-benzenesulfonamide | Chlorine substitution on para position | Different halogen positioning |

This comparison emphasizes how the specific chlorination pattern and selectivity toward CA IX inhibition distinguish N-(2,3-dichloro-4-hydroxy-5-methylphenyl)-benzenesulfonamide from other related compounds.

Properties

CAS No. |

314751-53-6 |

|---|---|

Molecular Formula |

C13H11Cl2NO3S |

Molecular Weight |

332.2 g/mol |

IUPAC Name |

N-(2,3-dichloro-4-hydroxy-5-methylphenyl)benzenesulfonamide |

InChI |

InChI=1S/C13H11Cl2NO3S/c1-8-7-10(11(14)12(15)13(8)17)16-20(18,19)9-5-3-2-4-6-9/h2-7,16-17H,1H3 |

InChI Key |

IMWWNIPSXVIARR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1O)Cl)Cl)NS(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.